
3-(4-ethoxyphenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Applications De Recherche Scientifique
Molecular Properties and Cancer Research
3-(4-ethoxyphenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione and its derivatives have been studied for their molecular properties and potential application in cancer research. Benzimidazole derivatives bearing 1,2,4-triazole have shown promise as epidermal growth factor receptor (EGFR) inhibitors, which are relevant in the context of anti-cancer properties. Studies using density functional theory and molecular docking have highlighted the stability of these compounds in the thione form and their interaction with cancer-related proteins (Karayel, 2021).
Structural Analysis and Supramolecular Synthons
In-depth structural analysis of closely related 1,2,4-triazole-3-thione compounds has been conducted, revealing insights into their crystal structures and molecular interactions. This includes studies on lattice energy calculations and Hirshfeld surface analysis, which are crucial for understanding the physical and chemical properties of these compounds (Saeed et al., 2019).
Spectroscopic and Nonlinear Optical Properties
The compound and its variants have been analyzed for their photophysical properties using spectroscopic methods. Studies have indicated significant nonlinear optical properties, which could have applications in photonic and optoelectronic technologies (Nadeem et al., 2017).
Propriétés
Nom du produit |
3-(4-ethoxyphenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione |
|---|---|
Formule moléculaire |
C17H17N3OS |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
4-benzyl-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3OS/c1-2-21-15-10-8-14(9-11-15)16-18-19-17(22)20(16)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22) |
Clé InChI |
GBHZFUVNXPAEKT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CC=C3 |
Solubilité |
2.1 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



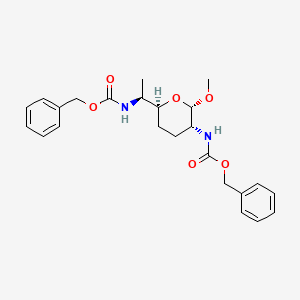
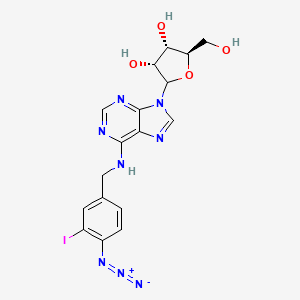
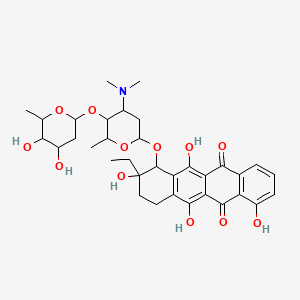
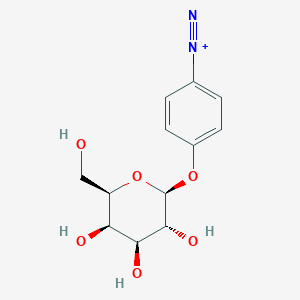
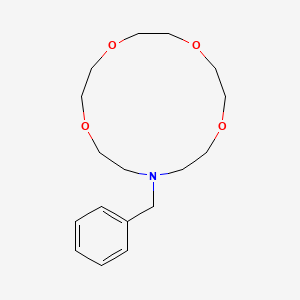
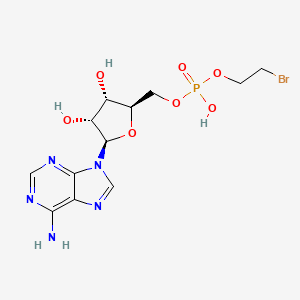
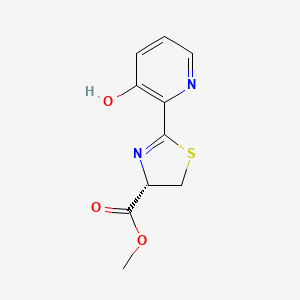
![(3S,4R,6S)-3-Ethyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1207652.png)
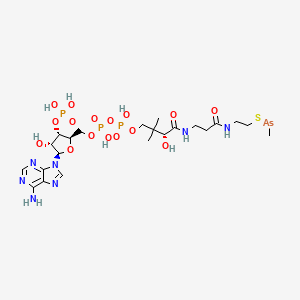
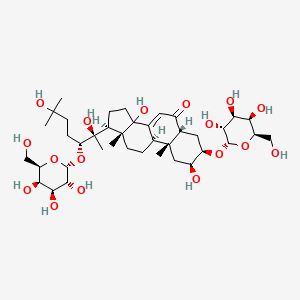
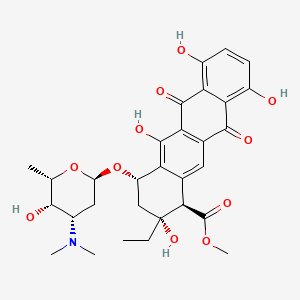

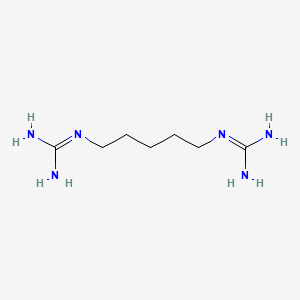
![7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1207662.png)